molecular formula C18H25N3O5S B043970 Karnamicin D1 CAS No. 122535-59-5

Karnamicin D1

货号: B043970
CAS 编号: 122535-59-5
分子量: 395.5 g/mol
InChI 键: CLFWTCAKLHHGGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Karnamicin D1 is a member of the karnamicin family, a group of structurally unique natural products derived from the actinomycete Lechevalieria rhizosphaerae NEAU-A2 . These compounds are characterized by a hybrid pyridine-thiazole core, fully substituted hydroxylated pyridine rings, and variable alkyl side chains . Karnamicins exhibit potent angiotensin-converting enzyme (ACE) inhibitory activity, with IC50 values ranging from 0.24 to 5.81 μM, positioning them as promising candidates for treating hypertension and cardiovascular diseases . Unlike synthetic ACE inhibitors such as Captopril and Enalapril, karnamicins are biosynthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, with regioselective hydroxylation mediated by flavoprotein monooxygenases (FPMOs) KnmB1 and KnmB2 .

属性

CAS 编号

122535-59-5

分子式

C18H25N3O5S

分子量

395.5 g/mol

IUPAC 名称

3-hydroxy-6-[2-(5-hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C18H25N3O5S/c1-18(2,24)8-6-5-7-11-20-10(9-27-11)12-15(25-3)16(26-4)14(22)13(21-12)17(19)23/h9,22,24H,5-8H2,1-4H3,(H2,19,23)

InChI 键

CLFWTCAKLHHGGO-UHFFFAOYSA-N

SMILES

CC(C)(CCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

规范 SMILES

CC(C)(CCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O

产品来源

United States

相似化合物的比较

Structural Comparison of Karnamicin Analogs

Karnamicins are divided into subclasses based on alkyl substitutions and hydroxylation patterns. Key variants include:

Compound Molecular Formula Molecular Weight (Da) Key Structural Features ACE IC50 (μM) Source Organism
Karnamicin D1 Not explicitly reported* - Pyridine-thiazole core, hydroxylated pyridine - L. rhizosphaerae NEAU-A2
Karnamicin E1 C18H25N3O4S 379.47 Methoxy groups, C18 alkyl chain 0.24 L. rhizosphaerae NEAU-A2
Karnamicin E6 C16H21N3O4S 351.42 Shorter alkyl chain, dual hydroxylation 5.81 L. rhizosphaerae NEAU-A2
Karnamicin B1 C15H19N3O5S 353.39 Synthetic variant, simplified side chain Not reported Synthetic
Karnamicin D4 C17H21N3O5S 379.43 Methyl and methoxy substitutions Not reported Saccharothrix aerocolonigenes

Its properties are inferred from related analogs.

Key Structural Trends :

  • Alkyl Chain Length : Longer chains (e.g., Karnamicin E1) correlate with higher ACE inhibition potency (IC50 = 0.24 μM) .
  • Hydroxylation : Regioselective hydroxylation by KnmB1/KnmB2 enhances binding to ACE active sites .
  • Methoxy Groups: Methoxy substitutions (e.g., Karnamicin E1) improve metabolic stability compared to non-methylated variants .

Functional Comparison with Other ACE Inhibitors

Karnamicins are compared with clinical ACE inhibitors below:

Compound Source IC50 (μM) Selectivity Key Advantages Limitations
Karnamicin E1 Natural 0.24 High Low toxicity, structural novelty Limited clinical data
Captopril Synthetic 0.022 Moderate Rapid action, well-studied High side effects (e.g., cough)
Enalapril Synthetic 0.001 High Long half-life Risk of hyperkalemia
Lisinopril Synthetic 0.003 High Once-daily dosing Expensive synthesis

Key Findings :

  • Karnamicins exhibit moderate-to-high potency (IC50 = 0.24–5.81 μM) but are less potent than synthetic inhibitors like Enalapril (IC50 = 0.001 μM). However, their natural origin and unique biosynthesis may reduce off-target effects .
  • Synthetic ACE inhibitors achieve higher potency but suffer from adverse effects due to non-selective zinc-binding motifs .

常见问题

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Karnamicin D1?

To ensure reproducibility, structural characterization should include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with comparisons to published spectral databases. Functional assays, such as antimicrobial activity testing, should follow standardized protocols (e.g., CLSI guidelines) with appropriate controls (e.g., solvent-only and positive controls). Detailed synthesis steps and purity validation (HPLC ≥95%) must be documented, referencing established protocols .

Q. How can researchers design experiments to validate the proposed mechanism of action of Karnamicin D1 against bacterial targets?

Use in vitro models (e.g., bacterial membrane permeability assays) and in silico molecular docking to identify binding interactions with target proteins (e.g., ribosomal subunits). Include dose-response curves to establish IC₅₀ values and validate findings using genetic knockouts or RNA interference to confirm target specificity. Ensure experimental replicates (n ≥ 3) and statistical power analysis (α = 0.05) to minimize Type I/II errors .

Q. What are the key considerations for ensuring reproducibility in Karnamicin D1 synthesis?

Document reaction conditions (temperature, solvent, catalysts), purification methods (column chromatography gradients), and characterization data (e.g., melting points, optical rotation). Cross-validate results with independent labs using shared protocols. Publish raw data and spectra in supplementary materials to enable peer verification .

Advanced Research Questions

Q. How should researchers address contradictions in published data on Karnamicin D1’s efficacy across bacterial strains?

Conduct meta-analyses of existing studies to identify confounding variables (e.g., strain-specific resistance genes, assay conditions). Perform comparative experiments under standardized conditions, controlling for variables like pH, temperature, and bacterial growth phase. Use multivariate regression to isolate factors influencing efficacy discrepancies .

Q. What strategies optimize the pharmacokinetic profile of Karnamicin D1 in in vivo models?

Employ structure-activity relationship (SAR) studies to modify functional groups impacting bioavailability. Use LC-MS/MS to quantify serum half-life and tissue distribution in animal models. Compare formulations (e.g., liposomal encapsulation vs. free compound) to enhance stability and reduce toxicity. Reference pharmacokinetic models (e.g., compartmental analysis) for predictive scaling .

Q. How can computational tools enhance the design of Karnamicin D1 derivatives with improved selectivity?

Apply molecular dynamics simulations to predict binding affinities to off-target human proteins (e.g., cytochrome P450 enzymes). Use cheminformatics platforms (e.g., Schrödinger Suite) to screen virtual libraries for derivatives with lower cytotoxicity. Validate top candidates using in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. What methodologies resolve challenges in detecting Karnamicin D1 degradation products during stability studies?

Implement forced degradation studies (heat, light, pH extremes) followed by UPLC-QTOF analysis to identify degradation pathways. Compare fragmentation patterns with synthetic standards. Quantify degradation kinetics using Arrhenius equations to predict shelf-life under varying storage conditions .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-dependent cytotoxicity data for Karnamicin D1?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves and calculate LD₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize clinical relevance .

Q. What frameworks are recommended for integrating Karnamicin D1’s in vitro and in vivo data into a cohesive mechanistic model?

Adopt systems pharmacology approaches, such as PK/PD modeling, to correlate compound exposure with therapeutic outcomes. Validate models using Bayesian inference to account for inter-individual variability. Cross-reference with omics datasets (e.g., transcriptomics) to identify biomarker correlations .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when publishing Karnamicin D1 data?

Disclose all funding sources and potential conflicts of interest. Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo). Follow journal-specific guidelines for experimental rigor (e.g., ARRIVE 2.0 for animal studies) and include detailed methods for peer replication .

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